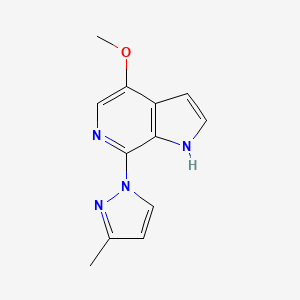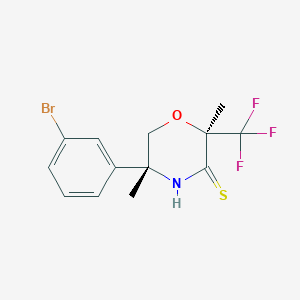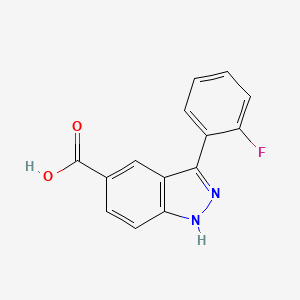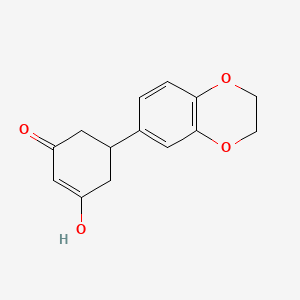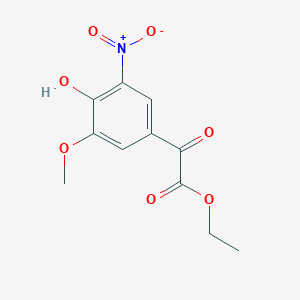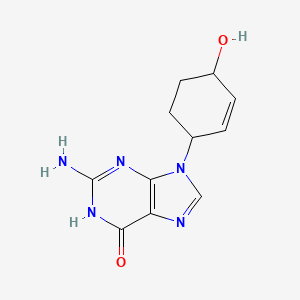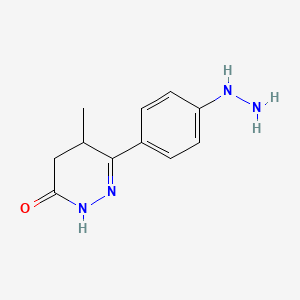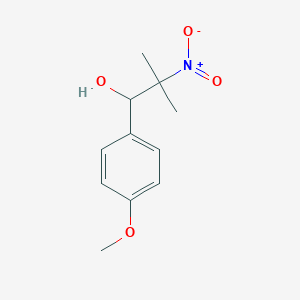
1-(4-Methoxyphenyl)-2-methyl-2-nitropropanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(1-Nitro-1-methylethyl)-4-methoxybenzenemethanol is an organic compound characterized by the presence of a nitro group, a methoxy group, and a benzenemethanol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-2-methyl-2-nitropropanol typically involves the nitration of a suitable precursor followed by subsequent functional group modifications. One common synthetic route includes the nitration of 4-methoxybenzenemethanol using a nitrating agent such as nitric acid in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes followed by purification steps such as recrystallization or chromatography. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Alpha-(1-Nitro-1-methylethyl)-4-methoxybenzenemethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro alcohols or ketones.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are frequently used.
Substitution: Nucleophiles like halides or alkoxides can be employed under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include nitro alcohols, amines, and substituted benzenemethanol derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Alpha-(1-Nitro-1-methylethyl)-4-methoxybenzenemethanol has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various organic compounds and intermediates.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a pharmacological agent with antimicrobial and anti-inflammatory properties.
Industry: It is utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-2-methyl-2-nitropropanol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, influencing cellular processes and signaling pathways. The methoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
- Alpha-(1-Nitro-1-methylethyl)-3-methylbenzenemethanol
- 1-Nitro-1-methylethyl radical
Uniqueness
Alpha-(1-Nitro-1-methylethyl)-4-methoxybenzenemethanol is unique due to the presence of both a nitro group and a methoxy group on the benzenemethanol structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H15NO4 |
|---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-2-methyl-2-nitropropan-1-ol |
InChI |
InChI=1S/C11H15NO4/c1-11(2,12(14)15)10(13)8-4-6-9(16-3)7-5-8/h4-7,10,13H,1-3H3 |
InChI Key |
LVNRNHZQQBFGLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C1=CC=C(C=C1)OC)O)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
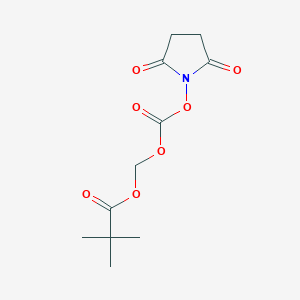
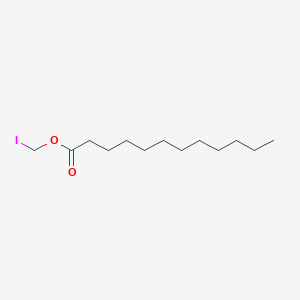
![1-[4-(1-Bromoethyl)-phenyl]-ethanone](/img/structure/B8399361.png)
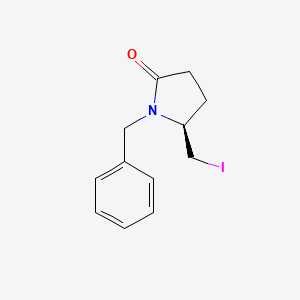
![1-Bromo-3-[4-(2-methoxyphenyl)piperazin-1-yl]propane](/img/structure/B8399370.png)
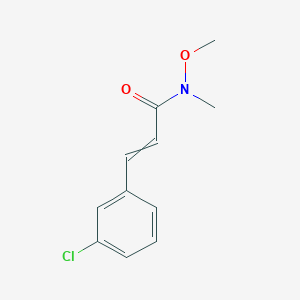
![Ethyl 4-[(tert-butoxycarbonyl)amino]thiophene-2-carboxylate](/img/structure/B8399380.png)
